

# biological activity of 4-bromo-5-methyl-3-nitro-1H-pyrazole derivatives

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## Compound of Interest

Compound Name: 4-bromo-5-methyl-3-nitro-1H-pyrazole

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An In-Depth Technical Guide to the Biological Activity of **4-bromo-5-methyl-3-nitro-1H-pyrazole** Derivatives

## A Comparative Analysis for Drug Discovery Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with significant pharmacological activities.<sup>[1][2][3]</sup> Derivatives of this five-membered heterocyclic ring are known to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.<sup>[1][4][5][6]</sup> This guide focuses on a specific, highly functionalized scaffold: **4-bromo-5-methyl-3-nitro-1H-pyrazole**. The strategic placement of a bromine atom, a nitro group, and a methyl group on the pyrazole ring creates a unique electronic and steric profile, suggesting a high potential for potent and selective biological activity.

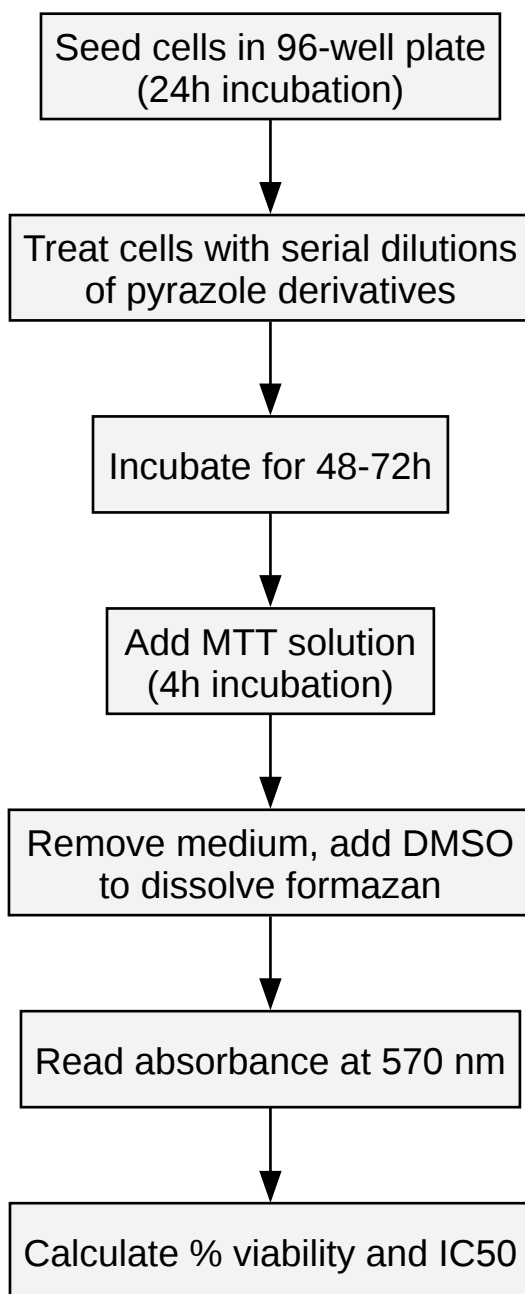
This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It will delve into the known and potential biological activities of derivatives from this scaffold, compare their performance with other pyrazole alternatives, and provide the detailed experimental protocols necessary to validate these findings in a laboratory setting.

## The Strategic Advantage of the 4-bromo-5-methyl-3-nitro-1H-pyrazole Scaffold

The therapeutic potential of a pyrazole derivative is heavily influenced by the nature and position of its substituents.<sup>[3][7]</sup> The **4-bromo-5-methyl-3-nitro-1H-pyrazole** core is particularly noteworthy due to its combination of functional groups known to modulate biological activity.

- **The Bromo Group (Br) at C4:** Halogens, such as bromine, are known to increase the lipophilicity of a molecule. This can enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and target engagement. Furthermore, the bromo substituent can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.<sup>[2]</sup>
- **The Nitro Group (NO<sub>2</sub>) at C3:** As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic landscape of the pyrazole ring. This can be crucial for interactions with biological targets and has been linked to enhanced cytotoxic effects in various heterocyclic compounds.<sup>[8][9]</sup>
- **The Methyl Group (CH<sub>3</sub>) at C5:** The methyl group provides a point of steric bulk and can influence the overall conformation of the molecule. Its presence can be critical for achieving a precise fit within the binding pocket of a target enzyme or receptor.

This specific arrangement of substituents makes the **4-bromo-5-methyl-3-nitro-1H-pyrazole** scaffold a compelling starting point for the development of novel therapeutic agents.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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